molecular formula C9H6FN3 B8157853 5-(5-Fluoropyridin-3-yl)pyrimidine

5-(5-Fluoropyridin-3-yl)pyrimidine

Cat. No.: B8157853
M. Wt: 175.16 g/mol
InChI Key: LKLBGGSTUMNBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Fluoropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-3-yl)pyrimidine typically involves the reaction of fluorinated pyridines with pyrimidine derivatives. One common method includes the use of 5-fluoropyridine as a starting material, which undergoes a series of reactions to introduce the pyrimidine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-(5-Fluoropyridin-3-yl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds targeting various diseases. Its structural features enhance the biological activity of derivatives, making it valuable in drug discovery.

Anticancer Agents
Research has shown that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation and apoptosis .

Antimicrobial Activity
Studies indicate that derivatives of this compound display significant antibacterial and antifungal activities. For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives synthesized from this compound showed enhanced inhibitory effects against gram-positive bacteria, outperforming standard antibiotics like linezolid .

Biological Applications

Biological Probes and Imaging Agents
The compound is utilized in the development of probes for biological studies, aiding in the visualization and tracking of cellular processes. Its unique electronic properties allow it to interact effectively with biomolecules, facilitating the design of imaging agents that can target specific cellular components .

Antiviral Activity
Research has indicated that pyrimidine derivatives can exhibit antiviral properties. For instance, compounds related to this compound have shown potential against viral infections by interfering with viral replication processes .

Material Science

Polymer Chemistry
In materials science, this compound has been studied for its role in synthesizing advanced polymer materials with specific functional properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation; modulates enzyme activity
Antimicrobial compoundsEnhanced activity against gram-positive bacteria
Biological ApplicationsBiological probesEffective visualization of cellular processes
Antiviral agentsPotential interference with viral replication
Material ScienceAdvanced polymer materialsImproved thermal stability and chemical resistance

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrimidine derivatives based on this compound. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant promise for further development as therapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a recent investigation, researchers synthesized several oxazolidinone derivatives from this compound. These compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics, highlighting their potential as novel treatments for resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoropyridin-3-yl)pyrimidine is unique due to its dual-ring structure, which combines the properties of both pyridine and pyrimidine rings.

Properties

IUPAC Name

5-(5-fluoropyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-9-1-7(2-11-5-9)8-3-12-6-13-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLBGGSTUMNBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.